molecular formula C15H15BrN4O B3931059 3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3931059
M. Wt: 347.21 g/mol
InChI Key: DJJHHGWBKHRUSL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyridazine ring, with a bromophenyl group at the 3-position and a butoxy group at the 6-position.

Chemical Reactions Analysis

3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, as an antitubulin agent, it binds to the tubulin protein, inhibiting its polymerization and thus preventing cell division . This action disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound may also interact with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar compounds to 3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine include other triazolopyridazines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities . For example:

Properties

IUPAC Name

3-(4-bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c1-2-3-10-21-14-9-8-13-17-18-15(20(13)19-14)11-4-6-12(16)7-5-11/h4-9H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJHHGWBKHRUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine
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3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine
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3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine

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